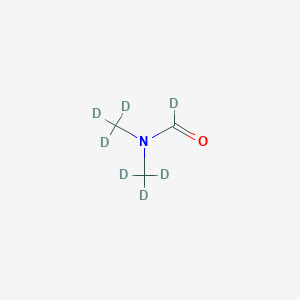
Acide (S)-2-(4-nitrobenzamido)pentanedioïque
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to (S)-2-(4-Nitrobenzamido)pentanedioic acid often involves multistep chemical reactions, starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid serves as a versatile starting material for constructing various heterocyclic scaffolds, indicating potential pathways for synthesizing related nitrobenzamido compounds through heterocyclic oriented synthesis (HOS) (Křupková et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as (4S)-5-(2-Methoxy-2-oxoethylamino)-5-oxo-4-(3,4,5-trimethoxybenzamido) Pentanoic Acid, has been determined using single-crystal X-ray diffraction, showcasing the potential for detailed structural analysis of (S)-2-(4-Nitrobenzamido)pentanedioic acid (Wen, 2005).
Chemical Reactions and Properties
The reactivity and functional group transformations of similar compounds have been explored in various studies. For example, nitrobenzamide derivatives undergo metabolic reduction to nitroso derivatives, which can induce cell death in tumor cells, suggesting that (S)-2-(4-Nitrobenzamido)pentanedioic acid may participate in similar chemical reactions with biological relevance (Mendeleyev et al., 1995).
Physical Properties Analysis
The physical properties of compounds can be inferred from similar chemical structures. For instance, studies on molecular salts and cocrystals of nitrobenzoic acid derivatives provide insights into crystal engineering approaches, solubility, and stability, which are relevant for understanding the physical characteristics of (S)-2-(4-Nitrobenzamido)pentanedioic acid (Oruganti et al., 2017).
Chemical Properties Analysis
The chemical behavior, such as reactivity with thiols or amidation processes, can be studied through the synthesis and reactions of closely related compounds. For example, the reaction of nitro-thiocyanatobenzoic acid with thiol groups highlights potential chemical properties and reactivities that could be analogous in (S)-2-(4-Nitrobenzamido)pentanedioic acid derivatives (Price, 1976).
Applications De Recherche Scientifique
Recherche sur la maladie d’Alzheimer
Le composé a été utilisé dans l’étude de modèles de la maladie d’Alzheimer. Les chercheurs ont étudié des dérivés comme la 3-(4’-nitrobenzamido)coumarine afin de comprendre leurs effets thérapeutiques potentiels sur les maladies neurodégénératives .
Recherche en biochimie
Ce composé est utilisé dans la recherche en biochimie, en particulier dans l’étude des activités enzymatiques. Il agit comme un substrat pour des enzymes comme la γ-glutamyl transpeptidase, qui est importante dans l’étude du métabolisme cellulaire du glutathion .
Recherche pharmaceutique
L’acide p-nitrobenzoyl-L-glutamique a été mentionné dans le contexte de la recherche pharmaceutique. Il est utilisé dans la synthèse de composés comme le (-)-α-acétylméthadol, qui sont pertinents dans le traitement de la dépendance aux opiacés .
Systèmes d’administration de médicaments
Les dérivés du composé sont explorés dans les systèmes d’administration de médicaments. Par exemple, l’acide poly-γ-glutamique, un composé apparenté, a été étudié pour son efficacité dans l’administration de médicaments à des sites spécifiques dans le corps .
Nanotechnologie
En nanotechnologie, des composés liés à l’acide p-nitrobenzoyl-L-glutamique sont étudiés pour leur rôle dans la production de nanocellulose bactérienne, qui a des applications dans la création de matériaux biocompatibles .
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on “(S)-2-(4-Nitrobenzamido)pentanedioic acid” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propriétés
IUPAC Name |
(2S)-2-[(4-nitrobenzoyl)amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O7/c15-10(16)6-5-9(12(18)19)13-11(17)7-1-3-8(4-2-7)14(20)21/h1-4,9H,5-6H2,(H,13,17)(H,15,16)(H,18,19)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJZBJAFCSWMKC-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001296919 | |
| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6758-40-3 | |
| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6758-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-Nitrobenzoyl)-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001296919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-nitrobenzoyl)-L-glutamic acid hemihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.110 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of p-Nitrobenzoyl-L-glutamic acid in the synthesis of methotrexate?
A: p-Nitrobenzoyl-L-glutamic acid is a key intermediate in one of the established synthetic routes for methotrexate []. The process involves a multi-step reaction where p-Nitrobenzoyl-L-glutamic acid is first synthesized from p-nitrobenzoylchloride and L-glutamic acid. It is then esterified to diethyl-N(p-methylaminobenzoyl)-L-glutamate. This ester subsequently reacts with 2,4-diamino-6-chloromethylpteridine hydrochloride to yield the final product, methotrexate [].
Q2: Has p-Nitrobenzoyl-L-glutamic acid been studied in the context of catalysis?
A: There is research focused on developing catalysts specifically for the hydrogenation of p-Nitrobenzoyl-L(+)-glutamic acid []. While details regarding the catalytic applications were not elaborated upon in the abstract, this research highlights the interest in modifying this compound, potentially into derivatives with different pharmacological or chemical properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[4-(Prop-2-en-1-yloxy)phenyl]methanol](/img/structure/B58192.png)








![2-Oxa-7-azaspiro[3.5]nonane](/img/structure/B58213.png)